BenchChemオンラインストアへようこそ!

5,7-difluoro-1H-quinazolin-4-one

SRC kinase inhibitor AZD0530 saracatinib

Procure the validated intermediate (IX) from the patented AstraZeneca route for AZD0530 (saracatinib) manufacturing. The 5,7-difluoro substitution pattern is essential for the regioselective 5-position alkoxide displacement under t-BuOK/THF conditions, a reactivity profile that unsubstituted or mono-fluoro quinazolinones cannot replicate. This dual-pathway building block also serves as the direct precursor to 4-chloro-5,7-difluoroquinazoline for EGFR TKI synthesis—maximizing procurement value from a single inventory item. For researchers optimizing published AZD0530 process-scale routes, this exact intermediate is non-substitutable.

Molecular Formula C8H4F2N2O
Molecular Weight 182.13 g/mol
Cat. No. B7827668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-difluoro-1H-quinazolin-4-one
Molecular FormulaC8H4F2N2O
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=NC2=O)F)F
InChIInChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)
InChIKeyDIQRRDUOMDYXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Difluoro-1H-quinazolin-4-one: Fluorinated Heterocyclic Building Block for Kinase Inhibitor Synthesis


5,7-Difluoro-1H-quinazolin-4-one (CAS 379228-58-7), also known as 5,7-Difluoroquinazolin-4(3H)-one, is a fluorinated quinazolinone with molecular formula C8H4F2N2O and molecular weight 182.13 g/mol [1]. It features a fused bicyclic structure with fluorine substitutions at the 5 and 7 positions of the quinazolinone ring. Its computed physicochemical properties include a LogP of 1.20130, pKa of -1.20±0.20 (predicted), and topological polar surface area (TPSA) of 41.5 Ų . This compound is classified as a heterocyclic intermediate with documented application in the process development and scale-up of SRC kinase inhibitor AZD0530 (saracatinib) [2].

Why Unsubstituted or Mono-Fluorinated Quinazolinones Cannot Substitute for 5,7-Difluoro-1H-quinazolin-4-one


The 5,7-difluoro substitution pattern on the quinazolinone core confers distinct physicochemical and electronic properties that cannot be replicated by unsubstituted quinazolin-4-one, 5-monofluoro, or 7-monofluoro analogs. Computed LogP values differentiate these compounds: 5,7-difluoroquinazolin-4(3H)-one has an XLogP3 of 0.9–1.20, whereas the unsubstituted quinazolin-4-one has an XLogP of approximately 0.3–0.5 . The predicted pKa of -1.20±0.20 for the 5,7-difluoro derivative reflects enhanced acidity relative to non-fluorinated analogs, directly impacting reactivity in nucleophilic substitution and condensation reactions. In the synthesis of AZD0530, the 5,7-difluoro substitution is essential—the 5-position fluorine is selectively displaced by alkoxide nucleophiles under t-BuOK conditions in refluxing THF, a regioselectivity driven by electronic effects of the 5,7-difluoro pattern that mono-fluoro analogs do not reliably provide [1]. Generic substitution with unfluorinated or mono-fluorinated quinazolinones would alter reaction regioselectivity, require different reaction conditions, and produce structurally distinct downstream intermediates.

5,7-Difluoro-1H-quinazolin-4-one: Comparator-Benchmarked Quantitative Differentiation Evidence


Industrial Validation: Documented Use as Key Intermediate in Clinical-Stage SRC Kinase Inhibitor AZD0530

5,7-Difluoroquinazolin-4(3H)-one is explicitly documented as intermediate (IX) in the process development and scale-up route for manufacturing SRC kinase inhibitor AZD0530 (saracatinib) . In contrast, unsubstituted quinazolin-4-one lacks this industrial validation. The AZD0530 route uses this difluoro intermediate in two distinct synthetic pathways: condensation with 4-hydroxytetrahydropyran (t-BuOK, refluxing THF) to yield 5-(tetrahydropyran-4-yloxy)quinazoline derivative (XI), or conversion to 4-chloro-5,7-difluoroquinazoline (XIII) via POCl3/DIEA treatment [1].

SRC kinase inhibitor AZD0530 saracatinib process development scale-up

Regioselective Nucleophilic Aromatic Substitution: Quantitative Synthetic Utility Comparison

The 5,7-difluoro substitution pattern enables predictable regioselective displacement of the 5-position fluorine under basic conditions. In the AZD0530 synthesis, 5,7-difluoroquinazolin-4(3H)-one undergoes condensation with 4-hydroxytetrahydropyran using t-BuOK in refluxing THF to yield exclusively the 5-substituted derivative (XI) [1]. By comparison, 7-fluoroquinazolin-4-one lacks the 5-fluorine leaving group for this substitution, and 5-fluoroquinazolin-4-one exhibits different electronic activation due to the absence of the 7-fluoro electron-withdrawing effect.

regioselectivity SNAr quinazoline fluorine displacement kinase inhibitor synthesis

Computed Lipophilicity and Physicochemical Profile Differentiation from Non-Fluorinated Quinazolinone

5,7-Difluoro-1H-quinazolin-4-one has a computed LogP of 1.20130 (XLogP3: 0.9) , representing an approximately 0.4–0.6 unit increase over unsubstituted quinazolin-4-one (estimated LogP ~0.3–0.5). This lipophilicity increase is consistent with the addition of two fluorine atoms to the aromatic ring. The TPSA of 41.5 Ų remains unchanged from the parent quinazolinone core , maintaining hydrogen-bonding capacity while improving membrane permeability potential. The predicted pKa of -1.20±0.20 indicates enhanced acidity versus non-fluorinated analogs.

LogP lipophilicity physicochemical properties drug-likeness permeability

Conversion to 4-Chloro-5,7-difluoroquinazoline: Validated Pathway to EGFR and Kinase Inhibitor Scaffolds

5,7-Difluoroquinazolin-4(3H)-one undergoes quantitative conversion to 4-chloro-5,7-difluoroquinazoline (CAS 791602-75-0) using POCl3 and DIEA in hot acetonitrile [1]. This 4-chloro derivative is a documented intermediate in the synthesis of (anilino)quinazoline EGFR tyrosine kinase inhibitors . In contrast, 5-fluoroquinazolin-4-one yields 4-chloro-5-fluoroquinazoline, and 7-fluoroquinazolin-4-one yields 4-chloro-7-fluoroquinazoline—each with distinct downstream substitution patterns and biological target profiles.

4-chloro-5,7-difluoroquinazoline EGFR inhibitor tyrosine kinase inhibitor POCl3 chlorination

5,7-Difluoro-1H-quinazolin-4-one: Evidence-Driven Research and Industrial Application Scenarios


Process Development and Scale-Up of SRC Kinase Inhibitors (AZD0530/Saracatinib)

This compound is the validated intermediate (IX) in the patented AstraZeneca route for AZD0530 manufacturing. It undergoes cyclization from 2-amino-4,6-difluorobenzamide using triethyl orthoformate/HCl at 140 °C, followed by regioselective 5-position substitution with 4-hydroxytetrahydropyran (t-BuOK/THF reflux). This pathway has been demonstrated at process scale and is documented in WO 2006064217 and EP 1871769. Procurement of this specific intermediate is required for reproducing or optimizing the published AZD0530 synthetic route. [1][2]

Synthesis of 4-Chloro-5,7-difluoroquinazoline for EGFR Tyrosine Kinase Inhibitor Development

This compound serves as the direct precursor to 4-chloro-5,7-difluoroquinazoline (CAS 791602-75-0) via treatment with POCl3/DIEA in hot acetonitrile. The resulting 4-chloro derivative is a documented building block for (anilino)quinazoline EGFR tyrosine kinase inhibitors. The 5,7-difluoro pattern provides two fluorine atoms that can be sequentially or selectively displaced, enabling modular construction of diverse kinase inhibitor libraries. This dual-pathway versatility—enabling both SRC and EGFR inhibitor synthesis from a single starting material—represents a procurement efficiency advantage over mono-fluoro intermediates. [1]

Structure-Activity Relationship (SAR) Studies of Fluorinated Quinazolinone Kinase Inhibitors

The 5,7-difluoro substitution pattern serves as a defined SAR probe for evaluating electronic effects of fluorine on kinase binding. The compound's measured physicochemical properties (LogP 1.20, TPSA 41.5 Ų, pKa -1.20) provide baseline parameters for assessing lipophilicity-driven permeability and acidity-driven reactivity. Compared to 5-fluoro, 7-fluoro, and unsubstituted quinazolinones, this compound allows researchers to isolate the contribution of the 5,7-difluoro electronic environment to biological activity and synthetic reactivity. The availability of validated synthetic routes to downstream derivatives (XI, XIII, XIV) further supports systematic SAR exploration. [2]

Regioselective Nucleophilic Aromatic Substitution Method Development

The 5,7-difluoro substitution pattern on the quinazolinone core provides a model system for studying regioselective SNAr reactions. The 5-position fluorine is activated for displacement under basic conditions (t-BuOK/THF), while the 7-position fluorine remains intact, enabling stepwise functionalization strategies. This regioselectivity has been demonstrated in the synthesis of 5-(tetrahydropyran-4-yloxy)quinazoline derivative (XI) with exclusive substitution at the 5-position [2]. Researchers developing new SNAr methodologies or optimizing fluorinated heterocycle syntheses can use this compound as a well-characterized substrate with predictable reactivity.

Quote Request

Request a Quote for 5,7-difluoro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.